3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide
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Overview
Description
3,4-Difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a thiazolopyridine moiety, which is known for its biological activity, and a piperidine ring, which is commonly found in many pharmacologically active compounds. The presence of difluorobenzamide adds to its chemical stability and potential biological activity.
Mechanism of Action
Target of Action
The primary target of the compound is PI3Kα , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound interacts with its target, PI3Kα, by forming a strong charged interaction with a specific residue, Lys802 , in PI3Kα . This interaction is facilitated by the compound’s electron-deficient aryl group , which results in a more acidic sulfonamide NH proton .
Result of Action
The result of the compound’s action is a significant decrease in the activity of PI3Kα . This can lead to a disruption in the PI3K/AKT/mTOR pathway, potentially resulting in decreased cell proliferation and survival.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound’s photophysical properties can be affected by the solvent in which it is dispersed . Additionally, the compound’s photoluminescence behavior can vary with temperature . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Cellular Effects
The effects of 3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide on cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the PI3K/AKT/mTOR pathway, which is critical for cell growth, proliferation, and survival . By inhibiting key components of this pathway, this compound can induce apoptosis in cancer cells, thereby exhibiting potential as an anti-cancer agent. Additionally, this compound can alter the expression of genes involved in cell cycle regulation, further impacting cellular proliferation and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for extended studies. Over time, some degradation products may form, which could influence its efficacy and safety. Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to selectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The presence of fluorine atoms in the structure of this compound can also affect its metabolic stability and bioavailability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments. Binding proteins within the cytoplasm can further influence its localization and distribution. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its widespread distribution within tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide typically involves multiple steps:
Formation of Thiazolo[5,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Coupling with Difluorobenzamide: The final step involves coupling the thiazolopyridine-piperidine intermediate with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine (TEA) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the thiazolopyridine moiety using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The difluorobenzamide part of the molecule can undergo nucleophilic substitution reactions, especially at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiazolopyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. The thiazolopyridine moiety is known for its activity against various biological targets, making this compound a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets in the body.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridine Derivatives: Compounds like thiazolo[5,4-b]pyridine derivatives are known for their biological activity and are often used in drug development.
Piperidine Derivatives: Piperidine-containing compounds are widely studied for their pharmacological properties.
Difluorobenzamide Derivatives: These compounds are known for their chemical stability and potential biological activity.
Uniqueness
What sets 3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide apart is the combination of these three moieties, which may result in unique biological activities and chemical properties not found in other compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3,4-difluoro-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4OS/c19-13-4-3-11(10-14(13)20)16(25)22-12-5-8-24(9-6-12)18-23-15-2-1-7-21-17(15)26-18/h1-4,7,10,12H,5-6,8-9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKJQEQJPJVPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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